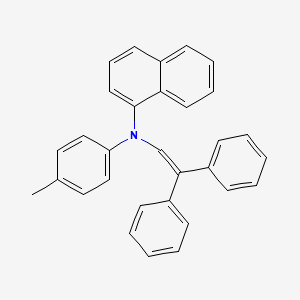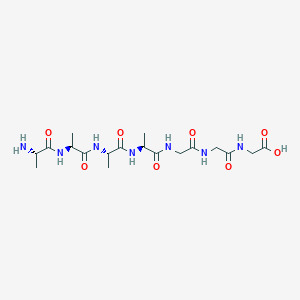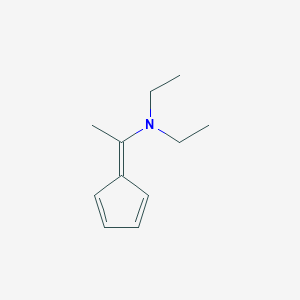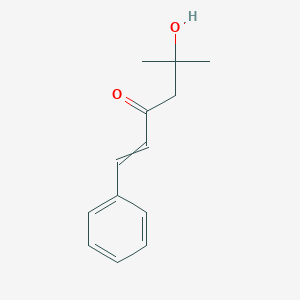
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines This compound features a naphthalene core substituted with a diphenylethenyl group and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with 2,2-diphenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-Diphenylethenyl)-N-phenylamine: Lacks the methyl group on the phenyl ring.
N-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)naphthalen-1-amine: Contains a chlorine substituent instead of a methyl group.
N-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)naphthalen-1-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
N-(2,2-Diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine is unique due to the specific combination of substituents on the naphthalene core, which can influence its chemical reactivity and potential applications. The presence of the methyl group on the phenyl ring can also affect its electronic properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
693818-48-3 |
|---|---|
Molekularformel |
C31H25N |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-(2,2-diphenylethenyl)-N-(4-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C31H25N/c1-24-19-21-28(22-20-24)32(31-18-10-16-25-15-8-9-17-29(25)31)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-23H,1H3 |
InChI-Schlüssel |
HCQCGOUGJVFCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)



![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)

